molecular formula C27H25ClFN3O3S B2681594 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892759-55-6

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2681594
CAS RN: 892759-55-6
M. Wt: 526.02
InChI Key: SDOMYOXLTYQIDE-UHFFFAOYSA-N
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Description

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H25ClFN3O3S and its molecular weight is 526.02. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic and Anticancer Properties

1-Benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, as part of a broader class of quinoline derivatives, has been explored for its potential cytotoxic and anticancer activities. Research indicates that certain quinoline derivatives elicit pronounced cancer cell growth inhibitory effects. For instance, compounds substituted with a benzotriazole-containing quinolines have shown to inhibit cancer cell growth with IC50 values in the range of 1.23–7.39 µM, demonstrating potential as lead compounds for further development as anticancer agents (Korcz et al., 2018). Additionally, synthesis and pro-apoptotic effects of new sulfonamide derivatives, including quinoline derivatives, have been reported to activate p38/ERK phosphorylation in cancer cells, indicating their mechanism of action could involve induction of apoptosis through specific signaling pathways (Cumaoğlu et al., 2015).

Antimicrobial Activity

Quinoline derivatives are also researched for their antimicrobial properties. New derivatives synthesized from quinoline compounds have been evaluated for in vitro antibacterial and antifungal activities, showcasing their potential in combating microbial infections. For instance, Schiff base as well as 4-thiazolidinone derivatives have shown promising antibacterial activity, while pronounced antifungal activity was observed against C. albicans (Patel et al., 2010).

Fluorescent Probes and Sensing Applications

The structure of quinoline derivatives lends itself to applications in the development of fluorescent probes for biological sensing. For example, fluorescein-based dyes derivatized with quinoline have been prepared for Zn(II) sensing, demonstrating low background fluorescence and highly emissive Zn(II) complexes. These dyes exhibit significant fluorescence enhancements upon Zn(II) coordination, making them suitable for biological applications including the detection of zinc in vivo (Nolan et al., 2005).

Synthesis and Chemical Studies

Research on quinoline derivatives encompasses a wide range of synthesis and chemical stability studies, exploring the reactivity and functionalization of quinoline molecules for various applications. For instance, studies have focused on the synthesis of new quinoline derivatives through reactions with sulfur nucleophiles, highlighting their potential in the creation of compounds with unique biological or chemical properties (Aleksanyan & Hambardzumyan, 2014).

properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O3S/c1-30-10-12-31(13-11-30)25-16-24-22(15-23(25)29)27(33)26(18-32(24)17-19-6-3-2-4-7-19)36(34,35)21-9-5-8-20(28)14-21/h2-9,14-16,18H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOMYOXLTYQIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

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